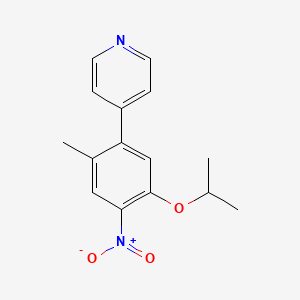

4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methyl-4-nitro-5-propan-2-yloxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(2)20-15-9-13(12-4-6-16-7-5-12)11(3)8-14(15)17(18)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDOUMVPHJHSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=CC=NC=C2)OC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032903-62-0 | |

| Record name | 5-METHYL-2-ISOPROPYLOXY-4-(PYRIDINE-4-YL)-NITROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound, a biaryl compound of significant interest as a pharmaceutical intermediate.[1][2] The document outlines a robust and efficient synthetic protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5] Furthermore, it details a systematic workflow for the structural elucidation and purity assessment of the target compound, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical justification for methodological choices and practical, step-by-step protocols.

Introduction and Strategic Overview

This compound is a heterocyclic aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry. The molecule features a pyridine ring linked to a substituted phenyl ring, incorporating nitro, methyl, and isopropoxy functional groups. These moieties can be strategically modified for the development of novel therapeutic agents.

The synthesis of such biaryl systems is most effectively achieved through cross-coupling chemistry.[4][6] The Suzuki-Miyaura reaction is the method of choice for this transformation due to its exceptional functional group tolerance, use of mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[4][6] Our synthetic strategy, therefore, hinges on the coupling of a suitable aryl halide with a pyridineboronic acid derivative.

Following synthesis, rigorous characterization is paramount to confirm the identity, structure, and purity of the final product. This guide employs a multi-technique approach to create a self-validating analytical workflow, ensuring the material meets the stringent quality standards required for subsequent research and development applications.

Synthesis via Suzuki-Miyaura Cross-Coupling

The core of the synthesis involves the formation of a C-C bond between the phenyl and pyridine rings. This is achieved by reacting 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene with 4-pyridylboronic acid, catalyzed by a palladium(0) complex.

Mechanistic Rationale

The choice of the Suzuki-Miyaura coupling is deliberate. Unlike more reactive organometallic reagents like Grignards, this reaction is compatible with the electrophilic nitro group and the ether linkage present in the substrates.[5] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination at the palladium center, provides a reliable and high-yielding pathway to the desired biaryl product. The base (potassium carbonate) is crucial for the transmetalation step, activating the boronic acid for transfer to the palladium complex. A mixed aqueous-organic solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base.

Synthetic Pathway Diagram

Caption: Synthetic pathway for the target compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials and Equipment:

-

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

-

4-Pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization and Quality Control

A logical and systematic workflow is essential to confirm the successful synthesis of the target compound and to determine its purity.

Characterization Workflow Diagram

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Physicochemical Characterization of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine for Drug Discovery and Development

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory bench to approved therapeutic is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME-T), and are paramount for rational drug design, formulation development, and predicting clinical success. This guide provides an in-depth, technically-focused framework for the comprehensive physicochemical characterization of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine, a novel pyridine derivative. While specific data for this compound is not publicly available, this document serves as an authoritative whitepaper, detailing the requisite experimental protocols and the scientific rationale behind them. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into generating a robust data package for an NCE, thereby enabling informed decision-making throughout the preclinical development pipeline.

Introduction: The Imperative of Early Physicochemical Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the need for immediate and rigorous assessment of a candidate's properties.[1] A molecule with excellent potency in vitro can ultimately fail if it possesses poor solubility, low permeability, or chemical instability. The pyridine ring is a common scaffold in medicinal chemistry, often used to enhance solubility and bioavailability.[2][3] The target of this guide, this compound, combines this heterocyclic core with a substituted nitrophenyl group, suggesting a unique electronic and steric profile that requires careful characterization.

This document outlines a systematic approach to define the essential physicochemical parameters of this NCE. The objective is not merely to present data, but to establish a self-validating system of protocols that ensures data integrity and provides a clear understanding of how these properties interrelate to define the compound's "drug-like" potential.[4][5][6]

Chemical Structure:

Figure 1. Hypothesized structure of this compound.

Figure 1. Hypothesized structure of this compound.

Foundational Characterization: Identity, Purity, and Solid-State Properties

Before measuring intricate physicochemical properties, the identity, purity, and solid-state form of the NCE must be unequivocally established. These foundational data are a prerequisite for the validity of all subsequent experiments.

Molecular Identity and Purity Assessment

The first step is to confirm that the synthesized compound has the correct structure and is of sufficient purity for testing.

-

Molecular Formula: C₁₅H₁₆N₂O₃

-

Molecular Weight: 272.30 g/mol

-

Elemental Analysis: Calculated: C, 66.16%; H, 5.92%; N, 10.29%; O, 17.63%. Experimental values should be within ±0.4% of the calculated values.

-

Spectroscopic Confirmation:

-

¹H and ¹³C NMR: To confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C-O, N-O, C=N).

-

-

Purity Analysis (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the gold standard for purity assessment. A purity level of >95% is typically required for physicochemical studies.

Melting Point and Thermal Stability

Thermal analysis provides critical information about the compound's solid state, purity, and stability at elevated temperatures.[7]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8][9][10] It is used to determine the melting point, which is a key indicator of purity, and to identify different crystalline forms (polymorphs).[8][11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12][13] This technique is crucial for determining the temperature at which the compound begins to decompose, defining the upper temperature limit for handling and processing, such as in hot-melt extrusion.[12][13][14]

-

Instrument Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

DSC Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the melting point (e.g., 250 °C) under a nitrogen atmosphere.

-

Record the heat flow. The peak of the endotherm corresponds to the melting point.

-

-

TGA Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 500 °C) under a nitrogen or air atmosphere.

-

Record the mass loss. The onset temperature of mass loss indicates the beginning of thermal decomposition.[7]

-

Core Physicochemical Properties for Drug Development

The following properties are central to predicting the in vivo behavior of a drug candidate.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption.[5][15] A compound must dissolve in the gastrointestinal fluids to be absorbed. It's essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound.[16]

-

Kinetic Solubility: A high-throughput method that measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[16]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values relevant to the GI tract (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[17]

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% unionized. It is a critical parameter as the ionization state affects solubility, permeability, and receptor binding. The pyridine nitrogen in the target molecule is basic, and its pKa will determine the extent of its positive charge in different physiological compartments.

Potentiometric titration is a highly accurate method for pKa determination.[18][19]

-

Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[18]

-

Titration: Titrate the solution with a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

-

Data Recording: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) environment. It is a key predictor of membrane permeability and is often correlated with potency and metabolic stability.[20]

-

LogP (Partition Coefficient): The ratio of the concentration of the neutral species of the compound in octanol versus water.

-

LogD (Distribution Coefficient): The ratio of the concentration of all species (neutral and ionized) of the compound in octanol versus water at a specific pH. For ionizable compounds, LogD is the more physiologically relevant parameter.[21][22]

The shake-flask method is the benchmark for determining lipophilicity.[21][22][23]

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and pH 7.4 buffer.

-

Equilibration: Shake the vial vigorously until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the compound's concentration in both the aqueous and octanol layers using HPLC-UV.

-

Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Chemical Stability

Assessing the chemical stability of an NCE is crucial for determining its shelf-life and identifying potential degradation products.[24] Stability studies are typically conducted under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[24][25][26][27]

-

Sample Preparation: Prepare solutions of the compound in a range of aqueous buffers (e.g., pH 2.0, 7.4, and 9.0).

-

Incubation: Store aliquots of these solutions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) in the dark.

-

Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each condition.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

-

Kinetics: The degradation rate constant (k) and half-life (t₁/₂) can be calculated for each condition.

Data Synthesis and Drug-Likeness Assessment

The collected physicochemical data must be synthesized to form a holistic view of the compound's profile. This allows for an early assessment of its "drug-likeness" and identifies potential liabilities that may need to be addressed through chemical modification.

Summary of Physicochemical Properties

| Property | Parameter | Target Range for Oral Drugs | Experimental Method |

| Identity & Purity | Purity | > 95% | HPLC-UV |

| Solid State | Melting Point (°C) | N/A (Indicates Purity) | DSC |

| Decomposition Temp (°C) | > Processing/Storage Temp | TGA | |

| Solubility | Thermodynamic Sol. (pH 7.4) | > 10 µg/mL | Shake-Flask HPLC-UV |

| Ionization | pKa (Base) | 7.0 - 9.0 | Potentiometric Titration |

| Lipophilicity | LogD at pH 7.4 | 1.0 - 3.0 | Shake-Flask HPLC-UV |

| Stability | Half-life (t₁/₂) at pH 7.4, 25°C | > 1 year | HPLC-UV Stability Assay |

Lipinski's Rule of Five

A widely used guideline, Lipinski's Rule of Five helps to evaluate if a compound has properties that would make it a likely orally active drug.[28][29] An orally active drug generally has no more than one violation of the following criteria:[29]

-

No more than 5 hydrogen bond donors (HBD).

-

No more than 10 hydrogen bond acceptors (HBA).

-

A molecular weight under 500 daltons.[30]

-

A calculated LogP (CLogP) not greater than 5.[30]

Assessment for this compound:

-

HBD: 0

-

HBA: 5 (2x Pyridine-N, 2x Nitro-O, 1x Ether-O)

-

Molecular Weight: 272.30 g/mol

-

CLogP: (Predicted to be in the range of 2.5-3.5)

Based on these parameters, the compound does not violate any of Lipinski's rules, suggesting it possesses a favorable profile for oral bioavailability.[28][29][31]

Conclusion

The comprehensive physicochemical characterization outlined in this guide provides the foundational data package required for any new chemical entity entering the drug development pipeline. For this compound, determining its solubility, pKa, lipophilicity, and stability through the described robust and validated protocols is not merely a data collection exercise. It is a critical, hypothesis-driven scientific investigation that provides the necessary insights to predict in vivo performance, guide formulation strategies, and ultimately de-risk the path to clinical development. This structured approach ensures scientific integrity and empowers project teams to make confident, data-driven decisions, maximizing the potential for success.

References

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

-

Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

-

Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

-

The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers. [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Aurigaresearch. [Link]

-

BDDCS, the Rule of 5 and Drugability. PMC - PubMed Central. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publisher. [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds. PubMed. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Impact of physicochemical profiling for rational approach on drug discovery. PubMed. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. RAPS. [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Aqueous Solubility. Creative Biolabs. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

-

ICH GUIDELINES FOR STABILITY. kk wagh college of pharmacy. [Link]

-

pKa and log p determination. Slideshare. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking. Gongcheng Kexue Yu Jishu/Advanced Engineering Science. [Link]

-

(PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 4. Importance of early characterization of physicochemical properties in developing high-dose intravenous infusion regimens for poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. quercus.be [quercus.be]

- 9. skztester.com [skztester.com]

- 10. veeprho.com [veeprho.com]

- 11. news-medical.net [news-medical.net]

- 12. torontech.com [torontech.com]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 26. snscourseware.org [snscourseware.org]

- 27. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 30. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 31. sygnaturediscovery.com [sygnaturediscovery.com]

Technical Guide: 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS 1032903-62-0)

A Framework for Synthesis, Characterization, and Biological Evaluation of a Novel Arylpyridine Scaffold

Abstract

The 4-arylpyridine motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on the specific derivative, 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine (CAS No. 1032903-62-0), a compound with potential utility as a synthetic intermediate or a candidate for drug discovery programs.[2][3] While specific biological data for this exact molecule is not extensively published, its structural features—a substituted nitrophenyl ring linked to a pyridine core—suggest a rich potential for biological activity, particularly in oncology, based on analogous structures.[4][5] This document provides a comprehensive, experience-driven framework for its synthesis via Suzuki-Miyaura coupling, purification, in-depth analytical characterization, and a proposed strategy for its initial biological evaluation as a potential kinase inhibitor. The protocols and insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the technical knowledge to confidently investigate this and structurally related compounds.

Introduction: Rationale and Potential Significance

The pyridine ring is a cornerstone heterocyclic scaffold in drug design, prized for its ability to engage in hydrogen bonding and its presence in a multitude of FDA-approved drugs.[1] When functionalized with an aryl substituent at the 4-position, the resulting scaffold often serves as a potent modulator of various biological targets. The specific substitutions on the phenyl ring of the topic compound—isopropoxy, methyl, and nitro groups—are of significant interest.

-

Isopropoxy and Methyl Groups: These lipophilic groups can enhance membrane permeability and modulate binding interactions within protein pockets.

-

Nitro Group: The nitroaromatic moiety is a well-known pharmacophore and, in some cases, a toxicophore.[6] It is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule, potentially influencing target engagement.[5] Furthermore, nitro compounds are often investigated for their activity in hypoxic environments, such as those found in solid tumors, and can serve as precursors for the corresponding amino derivatives, which often exhibit distinct biological profiles.[5][7]

Derivatives of N-phenylpyridin-2-amine containing a 4-nitrophenyl group have shown notable efficacy as potent kinase inhibitors, targeting key enzymes in cell signaling pathways like Aurora kinases and CDKs.[4] Based on these structural precedents, this guide will proceed with the hypothesis that this compound may exhibit antiproliferative activity, possibly through the inhibition of protein kinases critical for cancer cell survival.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is critical for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1032903-62-0 | [8] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [8] |

| Molecular Weight | 272.30 g/mol | [8][9] |

| Purity | >98% (Typical Commercial) | [8] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [9] |

| LogP (Calculated) | 3.75 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 4 | [9] |

| Appearance | White to off-white solid | [2] |

Synthesis and Purification

The most logical and versatile approach for constructing the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliable performance.[12]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a suitable boronic acid or ester derivative of pyridine with a halogenated nitrophenyl precursor.

Caption: Proposed Suzuki-Miyaura reaction for synthesis.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for robust coupling and straightforward workup. The choice of Pd(dppf)Cl₂ as a catalyst is based on its high efficiency for coupling aryl halides with heteroaryl boronates.[12] A base is required to activate the boronic acid for the transmetalation step.[11] A mixed solvent system of dioxane and water ensures solubility for both organic and inorganic reagents.

-

Reaction Setup: To a flame-dried round-bottom flask or sealed reaction tube, add 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[13]

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial as Palladium(0) catalysts can be sensitive to oxygen.[12]

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 ratio by volume) via syringe. The mixture should be stirred to ensure homogeneity.[12]

-

Catalyst Addition: Add the Palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv, 3 mol%).[14]

-

Heating: Heat the reaction mixture to 90-100 °C and stir overnight (12-18 hours).[12][14] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Causality: A multi-step purification ensures the final compound meets the high purity standards (>98%) required for biological assays, where even minor impurities can confound results.

Caption: Workflow for purification via flash chromatography.

-

Adsorption: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

-

Column Preparation: Prepare a silica gel column packed in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate).

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient of increasing polarity (e.g., from 5% to 50% Ethyl Acetate in Hexane).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Analytical Characterization

Rigorous structural confirmation is non-negotiable. A combination of mass spectrometry and NMR spectroscopy provides unambiguous evidence of identity and purity.[15][16][17]

Table 2: Expected Analytical Data for Structural Verification

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to aromatic protons (pyridine and phenyl rings), isopropoxy methine and methyl protons, and the aryl-methyl group protons. Chemical shifts and coupling constants will confirm the substitution pattern. | Confirms proton environment and connectivity.[18] |

| ¹³C NMR | Resonances for all 15 unique carbon atoms in the molecule, including distinct signals for the substituted aromatic carbons and aliphatic carbons. | Confirms the carbon backbone of the structure. |

| LC-MS | A single major peak in the chromatogram (purity >98%) with a corresponding mass peak at m/z = 273.12 [M+H]⁺. | Confirms molecular weight and assesses purity.[17] |

| HRMS (ESI-TOF) | Exact mass measurement consistent with the molecular formula C₁₅H₁₆N₂O₃ (e.g., [M+H]⁺ calculated: 273.1234; found: 273.1231). | Provides high-confidence confirmation of the elemental composition.[17] |

Proposed Biological Evaluation Strategy

Given the structural alerts from related nitrophenyl-pyridine compounds, a logical first step is to screen for antiproliferative activity and potential kinase inhibition.[4]

Hypothetical Target Pathway: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a high-value target for therapeutic intervention. Many small molecule kinase inhibitors target components of this pathway.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Primary Assay: Cell Viability (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19] It is an ideal primary screen to determine if the compound has cytotoxic or cytostatic effects on cancer cells.

Protocol: MTT Cell Viability Assay [20][21]

-

Cell Seeding: Seed a cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[22]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[22]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[20] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][22]

-

Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Secondary Assay: In Vitro Kinase Assay

If significant antiproliferative activity is observed, a direct enzymatic assay is the logical next step to validate the hypothesis of kinase inhibition.[23]

Protocol: In Vitro Kinase Assay (e.g., for Akt1) [24][25]

-

Reaction Mixture: In a 96-well plate, prepare a master mix containing kinase buffer, a specific peptide substrate for Akt1, and ATP.[24]

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Kinase Initiation: Initiate the reaction by adding recombinant human Akt1 enzyme to each well.[24] Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Quantify kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. The signal can be detected via various methods, such as fluorescence, luminescence, or absorbance, depending on the assay kit.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Discussion & Future Directions

This guide outlines a clear, logical, and technically sound path for the investigation of this compound. The proposed synthesis is robust, and the analytical methods provide a self-validating system for confirming the identity and purity of the material.

The biological evaluation strategy begins with a broad question—"Does this compound affect cancer cell viability?"—and funnels toward a more specific mechanistic question—"Does this compound inhibit a specific protein kinase?". A positive result (e.g., an IC₅₀ < 10 µM in the MTT assay) would strongly justify proceeding to kinase screening panels to identify primary targets.

Future work could involve:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the phenyl ring (e.g., replacing the nitro group with an amino, cyano, or sulfonyl group) to probe the key interactions required for activity.

-

ADME/Tox Profiling: If potent activity is confirmed, early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties would be essential for determining its potential as a drug candidate.

-

Advanced Target Validation: Employing techniques like cellular thermal shift assays (CETSA) or chemical proteomics to confirm target engagement within a cellular context.

By following the rigorous methodologies detailed in this guide, researchers can efficiently and effectively unlock the potential of this novel chemical entity.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. [Link]

-

Small Molecule Structure Characterisation. (n.d.). La Trobe University. [Link]

-

In vitro NLK Kinase Assay. (n.d.). Journal of Visualized Experiments. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

Pyridine, 4-[2-methyl-5-(1-methylethoxy)-4-nitrophenyl]-. (2024). ChemBK. [Link]

-

This compound. (n.d.). Synthonix. [Link]

-

Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2014). ResearchGate. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (2011). Journal of Mass Spectrometry. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin. [Link]

-

This compound. (n.d.). Laibo Chem. [Link]

-

NMR Characterization of RNA Small Molecule Interactions. (2018). Methods in Molecular Biology. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Scientific Reports. [Link]

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine, 4-[2-methyl-5-(1-methylethoxy)-4-nitrophenyl]- [chembk.com]

- 3. This compound | 1032903-62-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthonix, Inc > 1032903-62-0 | this compound [synthonix.com]

- 9. chemscene.com [chemscene.com]

- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. latrobe.edu.au [latrobe.edu.au]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. In vitro kinase assay [protocols.io]

- 25. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action for Substituted Nitrophenylpyridines

This guide provides a comprehensive exploration of the diverse mechanisms of action for substituted nitrophenylpyridines, a class of compounds demonstrating a wide range of biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed protocols for investigating these mechanisms.

Introduction: The Versatile Scaffold of Substituted Nitrophenylpyridines

Substituted nitrophenylpyridines are a class of heterocyclic compounds characterized by a pyridine ring linked to a nitrophenyl group, with various substituents on either or both rings. This structural motif has proven to be a versatile scaffold in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. The specific mechanism of action is highly dependent on the substitution pattern of the molecule, which dictates its biological target and subsequent physiological effects. This guide will elucidate the primary mechanisms of action observed for this compound class, including enzyme inhibition, receptor modulation, and antimicrobial and antiproliferative effects.

Enzyme Inhibition: A Primary Mechanism of Action

A significant number of substituted nitrophenylpyridines exert their biological effects through the inhibition of specific enzymes. The mode of inhibition and the target enzyme are dictated by the compound's unique structural features.

Inhibition of Cytochrome P450 Enzymes

Certain substituted nitrophenylpyridines have been identified as inhibitors of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds.[1][2]

Mechanism: The inhibitory action of these compounds against CYP enzymes, particularly CYP2E1, is often attributed to the interaction of the pyridine nitrogen's lone pair of electrons with the heme iron at the enzyme's active site.[1] This coordination can lead to either reversible (competitive or non-competitive) or irreversible inhibition, depending on the strength and nature of the interaction. The nitro group and other substituents on the phenyl ring can influence the compound's affinity and specificity for different CYP isoforms.

Experimental Protocol: Determination of CYP2E1 Inhibition using a p-Nitrophenol Hydroxylation Assay

This protocol outlines a standard in vitro assay to assess the inhibitory potential of substituted nitrophenylpyridines against CYP2E1.[1][2]

Materials:

-

Rat liver microsomes (induced with a CYP2E1 inducer like acetone)

-

p-Nitrophenol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test compounds (substituted nitrophenylpyridines)

-

Potassium phosphate buffer (pH 7.4)

-

Trichloroacetic acid (TCA) for reaction termination

-

Sodium hydroxide (NaOH) for color development

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compounds, p-nitrophenol, and the NADPH regenerating system in appropriate solvents.

-

Incubation Mixture: In a microcentrifuge tube, combine the rat liver microsomes, potassium phosphate buffer, and varying concentrations of the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add p-nitrophenol to the incubation mixture to initiate the enzymatic reaction.

-

NADPH Addition: Start the reaction by adding the NADPH regenerating system. The total reaction volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold 10% (w/v) TCA.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Color Development: Transfer the supernatant to a new tube and add 50 µL of 2M NaOH to develop the yellow color of the product, 4-nitrocatechol.

-

Measurement: Measure the absorbance of the solution at 546 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk or Dixon plots) can be performed by varying the substrate and inhibitor concentrations to determine the mode of inhibition (competitive, non-competitive, etc.).[3][4]

Visualization of Inhibition Kinetics:

Caption: Modes of Reversible Enzyme Inhibition.

Inhibition of Xanthine Oxidase

Certain substituted pyridopyrimidines, a class related to nitrophenylpyridines, have been shown to selectively inhibit xanthine oxidase.[5] This enzyme plays a crucial role in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout. The inhibition of xanthine oxidase by these compounds was found to be competitive in nature.[5]

Receptor Modulation: Targeting the Androgen Receptor

A notable mechanism of action for a specific substituted nitrophenylpyridine is the antagonism of the androgen receptor (AR).[6] This discovery highlights the potential of this chemical scaffold in developing treatments for prostate cancer, where AR signaling is a key driver of disease progression.

Mechanism: The compound 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine has been identified as a pure AR antagonist.[6] It binds to the AR, likely in the ligand-binding domain, and prevents the conformational changes required for receptor activation and downstream signaling. This antagonism is effective against both wild-type and some drug-resistant AR variants.[6]

Experimental Protocol: Androgen Receptor Antagonism Assay

This protocol describes a cell-based reporter gene assay to evaluate the AR antagonistic activity of substituted nitrophenylpyridines.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP or a stably transfected PC-3 or DU145 line)

-

Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Dihydrotestosterone (DHT), a potent androgen

-

Test compounds (substituted nitrophenylpyridines)

-

Cell culture medium and supplements

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the AR-expressing prostate cancer cells in appropriate medium. Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After transfection, plate the cells in a 96-well plate. Treat the cells with varying concentrations of the test compounds in the presence of a fixed concentration of DHT (e.g., 1 nM). Include controls for vehicle (DMSO), DHT alone, and a known AR antagonist (e.g., enzalutamide).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity). Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Androgen Receptor Signaling Pathway:

Caption: Simplified Androgen Receptor Signaling Pathway and Point of Inhibition.

Antimicrobial and Antiproliferative Mechanisms

Many substituted pyridine derivatives, including those with nitrophenyl groups, exhibit significant antimicrobial and antiproliferative activities.[7][8][9][10] The mechanisms underlying these effects are often multifaceted.

Mechanism:

-

DNA Damage: A widely accepted mechanism for nitroaromatic compounds is their ability to be reduced within microbial or cancer cells to form reactive nitroso and hydroxylamine intermediates.[11] These reactive species can covalently bind to DNA, leading to strand breaks, mutations, and ultimately cell death.[11] Some substituted phenylfuranylnicotinamidines have been shown to possess nuclease-like DNA degradation abilities.[9][10]

-

Inhibition of Protein Synthesis: In some cases, the nitrophenylpyridine moiety may be part of a larger molecule with a different primary mechanism of action. For example, a novel pleuromutilin derivative containing a nitrophenyl-piperazinyl-acetyl group showed excellent antibacterial activity against MRSA.[12][13] The core pleuromutilin structure is known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of substituted nitrophenylpyridines against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (substituted nitrophenylpyridines)

-

Positive control antibiotic (e.g., ampicillin)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Compounds: Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Quantitative Data Summary:

| Compound Class | Target | Mechanism of Action | Potency (Example) | Reference |

| Substituted Pyridines | Cytochrome P450 2E1 | Enzyme Inhibition | Ki = 0.4 µM (for Pyridine) | [1] |

| 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Androgen Receptor | Receptor Antagonism | IC50 = 0.30 µM | [6] |

| Substituted Phenylfuranylnicotinamidines | Bacteria (S. aureus) | Antimicrobial | MIC = 10 µM | [9] |

| Substituted Pyrido(2,3-d)pyrimidin-4(3H)-ones | Xanthine Oxidase | Enzyme Inhibition (Competitive) | Inhibition at 0.5 mM | [5] |

Conclusion

The substituted nitrophenylpyridine scaffold is a privileged structure in drug discovery, giving rise to compounds with a remarkable diversity of biological activities. The primary mechanisms of action include enzyme inhibition, receptor modulation, and antimicrobial/antiproliferative effects, all of which are highly dependent on the specific substitution patterns. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and development of novel therapeutics based on this versatile chemical class.

References

- Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH. (n.d.).

- Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed. (n.d.).

- Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. (2024, November 28).

- Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed. (n.d.).

- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.).

- Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. (n.d.).

- Confirming Enzyme Inhibition Mechanisms with p-Nitrophenyl Myristate: A Comparative Guide - Benchchem. (n.d.).

- Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - MDPI. (n.d.).

- Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14).

- Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - NIH. (n.d.).

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).

- Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed. (2013, March 12).

- Drug Discovery Services - Provid Pharmaceuticals. (n.d.).

- 31.7: Drugs as Enzyme Inhibitors - Chemistry LibreTexts. (2014, August 23).

- Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed. (2016, March 11).

- Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube. (2023, November 17).

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central. (n.d.).

- (PDF) Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - ResearchGate. (2025, October 19).

- Drug Discovery, Development, Delivery and Utilization Pharmaceutical Research at PCOM. (n.d.).

- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).

- Selective inhibition of xanthine oxidase by substituted pyridopyrimidines - PubMed. (n.d.).

- Public Meeting on Patient Focused Drug Development for Idiopathic Pulmonary Fibrosis Part 2 - YouTube. (2021, June 9).

- Synthesis and histamine H2-agonistic activity of ring-substituted phenyl analogues of impromidine - PubMed. (n.d.).

- PF Drug Development Pipeline - Pulmonary Fibrosis Foundation. (n.d.).

Sources

- 1. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Selective inhibition of xanthine oxidase by substituted pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine

This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of the pharmaceutical intermediate, 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a robust synthetic protocol, followed by an in-depth analysis of its structural confirmation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, as well as Mass Spectrometry (MS).

Introduction

This compound is a substituted biaryl compound of significant interest as a potential intermediate in the synthesis of various pharmaceutically active molecules.[1][2] Its structure, featuring a substituted nitrophenyl ring linked to a pyridine moiety, presents a versatile scaffold for further chemical modifications. The presence of the nitro group, a key pharmacophore and a precursor for an amino group, combined with the isopropoxy and methyl substituents, allows for fine-tuning of the molecule's physicochemical properties. This guide will provide a detailed, field-proven methodology for its synthesis and a thorough elucidation of its spectroscopic characteristics.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance. For the synthesis of the title compound, we propose the coupling of 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene with pyridine-4-boronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol

Materials:

-

1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene

-

Pyridine-4-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

-

Heat the mixture to reflux (typically around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is performed using a combination of NMR, IR, and MS techniques. The following sections detail the expected spectroscopic data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet | 2H | Protons on the pyridine ring ortho to the nitrogen |

| ~7.50 | Doublet | 2H | Protons on the pyridine ring meta to the nitrogen |

| ~7.80 | Singlet | 1H | Aromatic proton on the nitrophenyl ring |

| ~7.20 | Singlet | 1H | Aromatic proton on the nitrophenyl ring |

| ~4.70 | Septet | 1H | Methine proton of the isopropoxy group |

| ~2.40 | Singlet | 3H | Methyl protons on the nitrophenyl ring |

| ~1.40 | Doublet | 6H | Methyl protons of the isopropoxy group |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number and types of carbon atoms present in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Carbon attached to the isopropoxy group |

| ~150.0 | Carbons on the pyridine ring ortho to the nitrogen |

| ~148.0 | Carbon bearing the nitro group |

| ~145.0 | Quaternary carbon on the nitrophenyl ring |

| ~135.0 | Quaternary carbon on the nitrophenyl ring |

| ~125.0 | Aromatic CH carbon on the nitrophenyl ring |

| ~122.0 | Carbons on the pyridine ring meta to the nitrogen |

| ~115.0 | Aromatic CH carbon on the nitrophenyl ring |

| ~72.0 | Methine carbon of the isopropoxy group |

| ~22.0 | Methyl carbons of the isopropoxy group |

| ~20.0 | Methyl carbon on the nitrophenyl ring |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (isopropoxy, methyl) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1525 | N-O Asymmetric Stretch | Nitro Group |

| ~1345 | N-O Symmetric Stretch | Nitro Group |

| ~1250 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

| m/z Value | Assignment |

| 272.12 | [M]⁺ (Molecular Ion) |

| 257.10 | [M - CH₃]⁺ |

| 229.09 | [M - C₃H₇]⁺ |

| 226.08 | [M - NO₂]⁺ |

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for this compound via the Suzuki-Miyaura cross-coupling reaction. Furthermore, a comprehensive prediction of the expected NMR, IR, and MS spectroscopic data has been provided to aid in the structural confirmation of the synthesized compound. This information serves as a valuable resource for researchers and scientists working on the synthesis and characterization of novel pharmaceutical intermediates.

References

-

Kitano, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. (2024). RSC Publishing. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

4-Phenylpyridine | C11H9N | CID 13651. PubChem. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... - ResearchGate. [Link]

-

Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. [Link]

-

Pyridine, 4-[2-methyl-5-(1-methylethoxy)-4-nitrophenyl]-. ChemBK. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Synthesis of pharmaceutically useful pyridine derivatives.

-

¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted) (NP0280436). NP-MRD. [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Pyridine, 4-[(4-nitrophenyl)methyl]-. NIST WebBook. [Link]

-

WO 2012/069948 A1. Common Organic Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Showing Compound 4-Phenylpyridine (FDB011123). FooDB. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

- Pyridine preparation.

-

United States Patent (19). Googleapis. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine. [Link]

-

FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. ResearchGate. [Link]

-

Phenol, 4-methyl-2-nitro-. NIST WebBook. [Link]

Sources

Crystal Structure Analysis of 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine: A Methodological Whitepaper for Drug Development Professionals

<Technical Guide

Abstract

This guide provides an in-depth technical overview of the methodologies and rationale behind the comprehensive solid-state characterization of the novel pyridine derivative, 4-(5-Isopropoxy-2-methyl-4-nitrophenyl)pyridine. As a potential active pharmaceutical ingredient (API), understanding its three-dimensional atomic arrangement is not merely an academic exercise; it is a foundational pillar for predicting its physicochemical properties, ensuring stability, and optimizing its performance in a final drug product. We will detail the logical workflow from synthesis and crystallization to advanced structural elucidation by single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis. Each step is presented with an emphasis on the causality behind experimental choices, aligning with the rigorous standards of modern pharmaceutical development.

Introduction: The Imperative of Solid-State Characterization

In pharmaceutical sciences, the solid-state form of an API is a critical quality attribute that profoundly influences its behavior.[1][2][3] The specific arrangement of molecules in a crystal lattice dictates properties such as solubility, dissolution rate, melting point, stability, and bioavailability.[2][4] The phenomenon of polymorphism—the ability of a compound to exist in multiple crystal forms—presents both a challenge and an opportunity in drug development.[1][2][5] An unintended polymorphic transformation during manufacturing or storage can lead to a product with altered efficacy or safety profiles.[1][4] Conversely, identifying and selecting the most stable and bioavailable polymorph is a key strategic step.

Therefore, the unambiguous determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) is considered the "gold standard".[6] It provides the precise three-dimensional coordinates of every atom, offering unparalleled insight into molecular conformation and intermolecular interactions.[7][8] This guide uses this compound, a multifunctional organic intermediate with potential applications in medicinal chemistry, as a representative case study for a rigorous crystallographic workflow.[9]

Synthesis and Single Crystal Growth: The Foundation of Analysis

A prerequisite for any crystallographic study is the availability of high-purity material and, subsequently, diffraction-quality single crystals.

Synthesis of this compound

The target compound is a known organic intermediate.[10][11][12][13] While multiple synthetic routes may exist, a common approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitable pyridine-boronic acid (or stannane) derivative and a substituted nitrobenzene derivative. The purity of the final product is paramount and must be confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to crystallization.

Protocol: Single Crystal Growth by Slow Evaporation

The choice of crystallization method is guided by the solubility profile of the compound. Slow evaporation is a robust and widely used technique for small organic molecules.

Rationale: The gradual removal of solvent allows molecules to self-assemble into a highly ordered, thermodynamically stable crystal lattice, minimizing defects and maximizing crystal size. The selection of a solvent or solvent system is critical; the ideal solvent is one in which the compound is moderately soluble.

Step-by-Step Protocol:

-

Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to determine one in which the compound has moderate solubility at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethanol) in a clean glass vial.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This prevents rapid evaporation and contamination from dust.

-